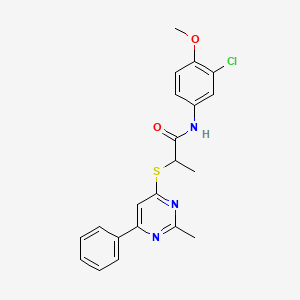
5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-1,2-oxazole-3-carboxamide: is a synthetic organic compound with a diverse range of applications. Let’s explore its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthesis of this compound involves several steps
Oxazole Formation: The oxazole ring is formed by cyclization of an amide and a ketone. The reaction typically involves condensation of an amine with a carboxylic acid derivative (such as an acid chloride or anhydride) followed by cyclization with a ketone or aldehyde. The specific conditions may vary depending on the substituents.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting its stability or reactivity.
Reduction: Reduction reactions can modify functional groups, leading to new derivatives.
Substitution: Substitution reactions (e.g., nucleophilic aromatic substitution) can occur at various positions on the aromatic rings.
Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for acetylation), and Lewis acids (for cyclization) may be employed.
Major Products: The major products depend on the specific reaction conditions and substituents. Is there a particular reaction you’d like me to focus on?
Scientific Research Applications
This compound has diverse applications:
Medicine: It might exhibit pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer effects.
Chemical Biology: Researchers may use it as a probe to study biological processes.
Industry: It could serve as a starting material for the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains elusive due to limited available data. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Remember that this compound’s uniqueness lies in its intricate structure and potential applications
Properties
Molecular Formula |
C23H23FN2O4S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-15-3-6-18(11-16(15)2)22-12-21(25-30-22)23(27)26(20-9-10-31(28,29)14-20)13-17-4-7-19(24)8-5-17/h3-8,11-12,20H,9-10,13-14H2,1-2H3 |
InChI Key |
UTYXFSGCSWKEMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11364813.png)



![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B11364837.png)
![5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11364838.png)


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11364858.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide](/img/structure/B11364865.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide](/img/structure/B11364866.png)
![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B11364873.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11364883.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11364887.png)
